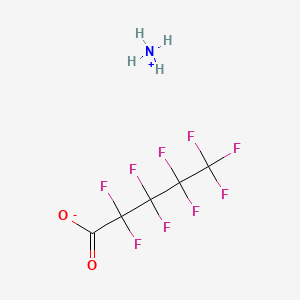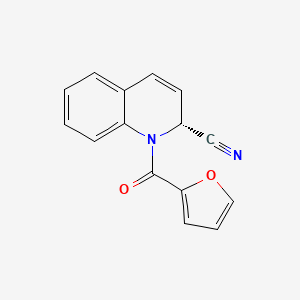
(R)-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is a complex organic compound that features a furan ring, a quinoline moiety, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the coupling of a furan derivative with a quinoline precursor. One common method involves the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds under mild reaction conditions. This reaction is catalyzed by iPr PNP-Mn and a weak base such as Cs₂CO₃ .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, primary amines, and substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
Medicine
In medicinal chemistry, ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Wirkmechanismus
The mechanism of action of ®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and quinoline moiety can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbonyl chloride: A simpler derivative with similar reactivity but lacking the quinoline moiety.
Furan-2,5-dicarbonyl chloride: Another related compound with two carbonyl groups, offering different reactivity and applications.
3-(Furan-2-carbonyl)benzoic acid: A compound with a benzoic acid moiety, providing different chemical properties and uses.
Uniqueness
®-1-(Furan-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a furan ring, a quinoline moiety, and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H10N2O2 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(2R)-1-(furan-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H/t12-/m1/s1 |
InChI-Schlüssel |
VUJBNBLXFORPGS-GFCCVEGCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C[C@@H](N2C(=O)C3=CC=CO3)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CO3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
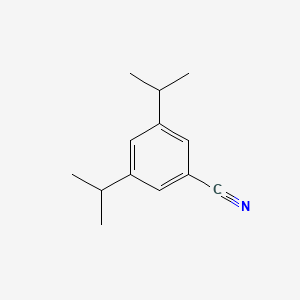
![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
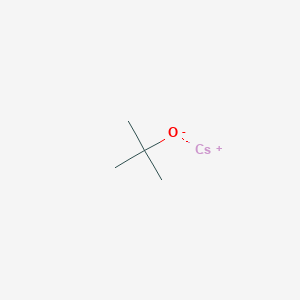
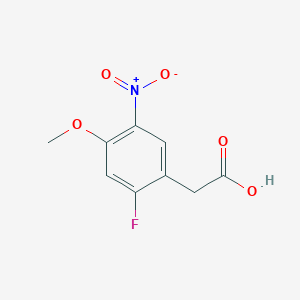

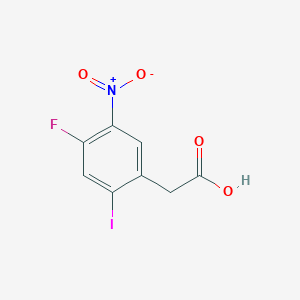
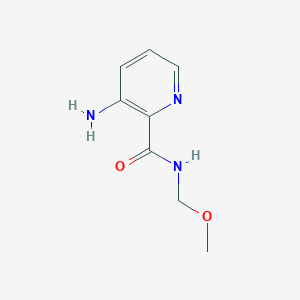
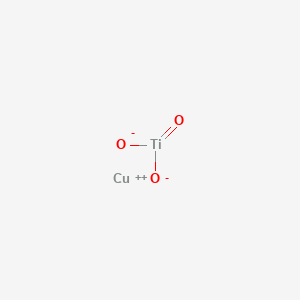
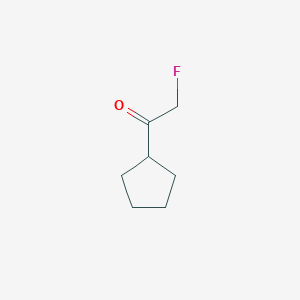
![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
